molecular formula C11H15N B12880006 2-Methyl-1-phenyl-pyrrolidine CAS No. 86971-17-7

2-Methyl-1-phenyl-pyrrolidine

Cat. No.: B12880006
CAS No.: 86971-17-7
M. Wt: 161.24 g/mol
InChI Key: QVVAILSOPPPFHW-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the second position and a phenyl group at the first position. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-phenyl-pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1-phenyl-2-propen-1-one with ammonia or primary amines under acidic conditions to form the pyrrolidine ring . Another approach involves the use of N-acylaziridines and alkenes in a Ti-catalyzed radical formal [3+2] cycloaddition .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials. The choice of solvents and catalysts is crucial to optimize yield and purity. Common solvents include toluene and tetrahydrofuran, while catalysts may include titanium-based compounds .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-phenyl-pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

2-Methyl-1-phenyl-pyrrolidine has been investigated for its potential therapeutic effects in treating neurological disorders:

  • Dopaminergic Activity : The compound has shown promise in modulating dopamine levels, which is crucial for treating conditions like Parkinson's disease. Its interaction with dopamine receptors may help alleviate symptoms associated with dopamine deficiency .
  • Antidepressant Effects : Research indicates that this compound may influence serotonin levels, suggesting potential applications in treating depression .

Organic Synthesis

In organic chemistry, this compound serves as a chiral building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it valuable for producing derivatives with specific functionalities .

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateKetones or carboxylic acids
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionAlkyl halides + sodium hydrideN-substituted pyrrolidine derivatives

Neuropharmacology

The compound's interaction with neurotransmitter systems has led to its investigation as a potential modulator of cognitive functions:

  • Sigma Receptor Modulation : Studies have suggested that this compound may act as a positive allosteric modulator of sigma receptors, which are implicated in neuroprotection and cognitive enhancement .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Locomotor Activity Improvement :
    • A study demonstrated that administration of the compound improved locomotor activity in animal models, indicating enhanced dopaminergic function. This supports its potential use in conditions associated with dopamine deficits.
  • Receptor Interaction Studies :
    • Research involving the compound revealed its ability to act on various receptor subtypes, confirming its role as an agonist or antagonist depending on the receptor type involved. This flexibility enhances its therapeutic potential across different neurological conditions .

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenyl-pyrrolidine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity. The pyrrolidine ring’s non-planarity allows it to fit into various binding sites, making it a versatile scaffold in drug design. The compound’s effects are mediated through pathways involving receptor binding and enzyme inhibition .

Comparison with Similar Compounds

    2-Phenylpyrrolidine: Lacks the methyl group at the second position.

    1-Phenylpyrrolidine: Lacks the methyl group entirely.

    2-Methylpyrrolidine: Lacks the phenyl group.

Uniqueness: 2-Methyl-1-phenyl-pyrrolidine is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

86971-17-7

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-methyl-1-phenylpyrrolidine

InChI

InChI=1S/C11H15N/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3

InChI Key

QVVAILSOPPPFHW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2=CC=CC=C2

Origin of Product

United States

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